molecular formula C7H5FO2 B181352 4-Fluorobenzoic acid CAS No. 456-22-4

4-Fluorobenzoic acid

Cat. No. B181352
Key on ui cas rn: 456-22-4
M. Wt: 140.11 g/mol
InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04705884

Procedure details

A 25-ml 2-necked Kjeldahl flask fitted with an air-cooling line and an oxygen introducing line was charged with 2.1 g of p-fluorobenzoic acid, 1.99 g of cupric oxide, and 2 ml of diphenyl ether as solvent, after which it was heated at 240° C. over an oil bath while blowing in oxygen at a rate of 30 ml per minute for 90 minutes. After cooling, the experiment was carried out as in Example 1 to recover 0.121 g of p-fluorobenzoic acid from the filtration residue. And from the filtrate there were obtained 0.656 g of m-fluorophenyl p-flurobenzoate and 1.000 g of p-fluorobenzoic acid by column chromatography. The yield of m-fluorophenyl p-fluorobenzoate was 37.4%, and the selectivity was 80.3%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
1.99 g
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>C1(OC2C=CC=CC=2)C=CC=CC=1.O=O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][C:4]2[CH:5]=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=2)=[O:7])=[CH:4][CH:3]=1.[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
cupric oxide
Quantity
1.99 g
Type
solvent
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 25-ml 2-necked Kjeldahl flask fitted with an air-cooling line
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
to recover 0.121 g of p-fluorobenzoic acid from the filtration residue

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)OC2=CC(=CC=C2)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.656 g
Name
Type
product
Smiles
FC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.